molecular formula C10H9NO B6155913 4-(1-hydroxycyclopropyl)benzonitrile CAS No. 353283-29-1

4-(1-hydroxycyclopropyl)benzonitrile

Cat. No. B6155913
CAS RN: 353283-29-1
M. Wt: 159.2
InChI Key:
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Description

“4-(1-Hydroxycyclopropyl)benzonitrile” is a chemical compound with the molecular formula C10H9NO and a molecular weight of 159.18 . It is also known by its synonyms “4-(1-Hydroxycyclopropyl)benzonitrile” and "Benzonitrile, 4-(1-hydroxycyclopropyl)-" .


Synthesis Analysis

The synthesis of benzonitrile involves the use of ionic liquid as a recycling agent . The reaction involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride . A novel green benzonitrile synthetic route was proposed with ionic liquid as the recycling agent . The results indicated that hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt was an expert alternative to hydroxylamine hydrochloride .


Molecular Structure Analysis

The molecular structure of benzonitrile derivatives has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of the compound .


Chemical Reactions Analysis

The chemical reactions involving benzonitrile include the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride . This reaction suffers from various constraints such as longer reaction time, corrosion and recovery of hydrochloric acid, and the use of metal salt catalysts and their separation .

Safety and Hazards

Benzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and has acute oral and dermal toxicity .

Future Directions

Benzonitrile-based polymer hosts have great potential for enabling small molecular thermally activated delayed fluorescence (TADF) emitters to construct solution-processed organic light-emitting diodes (OLEDs) . This strategy of using a benzonitrile-based homopolymer as the host materials of OLEDs provides a direction for the design of easy synthesis and low-cost polymer host materials in the future .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(1-hydroxycyclopropyl)benzonitrile can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Benzonitrile", "Cyclopropanol", "Sodium hydride", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Bromination of cyclopropanol with bromine in the presence of sodium hydroxide to yield 1-bromocyclopropanol.", "Step 2: Deprotonation of 1-bromocyclopropanol with sodium hydride to form the corresponding cyclopropanol anion.", "Step 3: Addition of benzonitrile to the cyclopropanol anion to form 4-(1-cyclopropyl)benzonitrile.", "Step 4: Oxidation of 4-(1-cyclopropyl)benzonitrile with sodium hypochlorite to yield 4-(1-hydroxycyclopropyl)benzonitrile.", "Step 5: Purification of the product by extraction with ethyl acetate, washing with water and sodium bicarbonate, and drying over anhydrous sodium sulfate." ] }

CAS RN

353283-29-1

Product Name

4-(1-hydroxycyclopropyl)benzonitrile

Molecular Formula

C10H9NO

Molecular Weight

159.2

Purity

95

Origin of Product

United States

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